5-chloro-2-(methylsulfonyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide
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Overview
Description
N-(2-BENZOYL-1-BENZOFURAN-3-YL)-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a benzofuran moiety linked to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BENZOYL-1-BENZOFURAN-3-YL)-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the benzofuran derivative, which undergoes acylation to introduce the benzoyl group. This intermediate is then reacted with a chlorinated pyrimidine derivative under conditions that facilitate nucleophilic substitution, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-BENZOYL-1-BENZOFURAN-3-YL)-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiourea, often in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted pyrimidine derivatives.
Scientific Research Applications
N-(2-BENZOYL-1-BENZOFURAN-3-YL)-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(2-BENZOYL-1-BENZOFURAN-3-YL)-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety can intercalate with DNA, while the pyrimidine ring can inhibit enzyme activity by mimicking natural substrates. This dual action can disrupt cellular processes, making it a candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-BENZOYL-1-BENZOFURAN-3-YL)ACETAMIDE
- N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide
Uniqueness
N-(2-BENZOYL-1-BENZOFURAN-3-YL)-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of a benzofuran moiety with a chlorinated pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other benzofuran derivatives.
Properties
Molecular Formula |
C21H14ClN3O5S |
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Molecular Weight |
455.9 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-5-chloro-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H14ClN3O5S/c1-31(28,29)21-23-11-14(22)17(25-21)20(27)24-16-13-9-5-6-10-15(13)30-19(16)18(26)12-7-3-2-4-8-12/h2-11H,1H3,(H,24,27) |
InChI Key |
DTHQOEUCPFRGFY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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